molecular formula C14H9F3N2O3S B13768632 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide CAS No. 7641-28-3

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide

Cat. No.: B13768632
CAS No.: 7641-28-3
M. Wt: 342.29 g/mol
InChI Key: DMDNYHZFFSFNAS-UHFFFAOYSA-N
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Description

FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]-: is a chemical compound with the molecular formula C14H9F3N2O3S and a molecular weight of 342.2931 g/mol . It is known for its unique structure, which includes a nitro group, a trifluoromethyl group, and a thioether linkage. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenyl thiol with a suitable formamide derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Reduced thioether compounds.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis to introduce nitro and trifluoromethyl groups into aromatic compounds.

Biology:

  • Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine:

  • Explored for its potential therapeutic applications due to its unique chemical structure.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • FORMAMIDE,N-[2-[[2-NITRO-4-(METHYL)PHENYL]THIO]PHENYL]-
  • FORMAMIDE,N-[2-[[2-NITRO-4-(CHLORO)PHENYL]THIO]PHENYL]-

Comparison:

  • Uniqueness: The presence of the trifluoromethyl group in FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.

Properties

CAS No.

7641-28-3

Molecular Formula

C14H9F3N2O3S

Molecular Weight

342.29 g/mol

IUPAC Name

N-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenyl]formamide

InChI

InChI=1S/C14H9F3N2O3S/c15-14(16,17)9-5-6-13(11(7-9)19(21)22)23-12-4-2-1-3-10(12)18-8-20/h1-8H,(H,18,20)

InChI Key

DMDNYHZFFSFNAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC=O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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